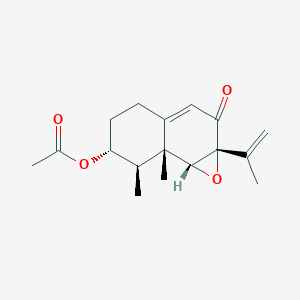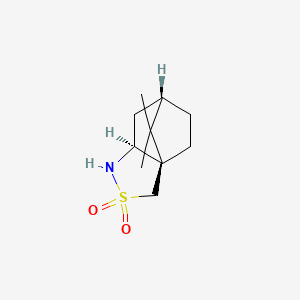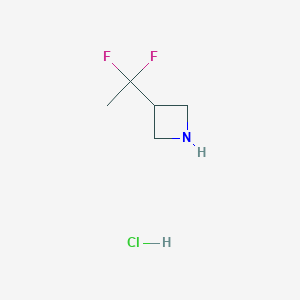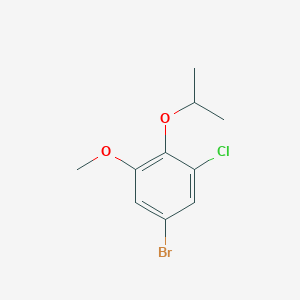
5-Bromo-3-chloro-2-isopropoxyanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Solvent Additive in Organic Photovoltaics
5-Bromo-3-chloro-2-isopropoxyanisole, due to its structural similarity to bromoanisoles, can be anticipated to serve as a versatile processing additive in organic photovoltaic devices. Studies on derivatives like 4-bromoanisole have demonstrated their utility in controlling phase separation and purity in semiconducting polymer blends, thereby enhancing device performance through improved morphology. Such additives promote the aggregation of donor polymers, crucial for the efficiency of photovoltaic devices (Xueliang Liu et al., 2012).
Synthesis of Heat and Pressure-Sensitive Dyes
Another potential application is in the synthesis of heat and pressure-sensitive dyes, such as black fluorane dye (2-anilino-3-methyl-6-dibutylaminofluorane, ODB-2), used in thermal paper manufacturing. The process of synthesizing derivatives like 4-bromo-3-methylanisole through high-selective mono-bromination represents a methodological basis that could be adapted for the synthesis of this compound under certain conditions, indicating its potential utility in material science and industrial applications (Pei Xie et al., 2020).
Catalysis and Polymerization
The chemical structure of this compound suggests its applicability in catalysis and polymerization reactions. For instance, studies on the amination of polyhalopyridines have shown how brominated and chlorinated compounds can be used as intermediates in the synthesis of complex organic molecules, hinting at the potential use of this compound in similar catalytic processes (Jianguo Ji et al., 2003).
Environmental Trace Analysis
In environmental sciences, bromoform and its derivatives, closely related to this compound, have been used as tracers for studying water mass movements and the dispersal of cooling water from industrial sources into marine environments. This application underscores the potential of this compound and similar compounds in environmental monitoring and analysis (Jae-Sam Yang, 2001).
Propriétés
IUPAC Name |
5-bromo-1-chloro-3-methoxy-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-6(2)14-10-8(12)4-7(11)5-9(10)13-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRHMPMVXYAHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2735011.png)


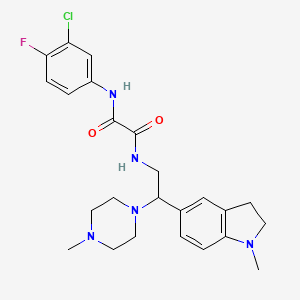
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2735021.png)
![4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2735022.png)

![1-(5-Methylthiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2735024.png)
